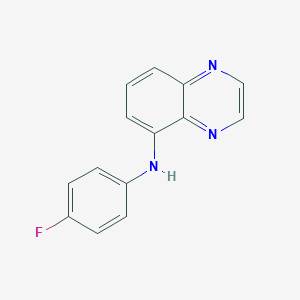

N-(4-fluorophenyl)-5-quinoxalinamine

Description

N-(4-fluorophenyl)-5-quinoxalinamine is a fluorinated quinoxaline derivative characterized by a quinoxaline core substituted at the 5-position with an amino group linked to a 4-fluorophenyl moiety. Quinoxalines are heterocyclic compounds with a bicyclic structure containing two nitrogen atoms, making them versatile scaffolds in medicinal chemistry.

Properties

IUPAC Name |

N-(4-fluorophenyl)quinoxalin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3/c15-10-4-6-11(7-5-10)18-13-3-1-2-12-14(13)17-9-8-16-12/h1-9,18H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYQEHSCEOGLEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Inhibitory Activity (IC₅₀) of Halogen-Substituted N-Phenylmaleimides Against MGL

| Compound | Substituent | IC₅₀ (μM) |

|---|---|---|

| 19 | 4-F | 5.18 |

| 22 | 4-Cl | 7.24 |

| 25 | 4-Br | 4.37 |

| 28 | 4-I | 4.34 |

Source: Synthesis and In Vitro Evaluation of N-Sub (2009)

For quinoxalinamines, analogous trends are plausible. Fluorine’s electronegativity may enhance hydrogen bonding or dipole interactions in target binding pockets, while chlorine or bromine could improve lipophilicity and membrane permeability. However, direct comparative data for this compound and its chloro/bromo analogs remain sparse, necessitating further investigation.

Comparison with Non-Halogenated Quinoxalinamines

Removing the fluorine atom from the phenyl group (yielding N-phenyl-5-quinoxalinamine) typically reduces electronic effects, which may decrease target affinity. For instance, in kinase inhibitors, fluorinated aryl groups often exhibit improved binding due to interactions with hydrophobic residues or backbone carbonyls. Non-fluorinated analogs may require higher concentrations to achieve similar efficacy, as seen in studies of EGFR inhibitors where fluorinated derivatives showed 2–3-fold lower IC₅₀ values compared to non-halogenated counterparts .

Comparison with Other Heterocyclic Fluorinated Compounds

Fluorinated pyrazines, pyridines, and indoles share electronic similarities with this compound. For example:

- 5-Fluorouracil : A pyrimidine analog where fluorine enhances thymidylate synthase inhibition.

- Ciprofloxacin: A fluoroquinolone where the fluorine atom stabilizes drug-DNA interactions.

However, this may also increase off-target effects compared to simpler fluorinated heterocycles.

Key Research Findings and Gaps

- Electronic vs. Steric Effects: Fluorine’s small size and electronegativity often balance steric limitations, as shown in maleimide derivatives . This may extrapolate to quinoxalinamines but requires validation.

- Target Selectivity: No direct data exist for this compound’s selectivity across kinase or enzyme families.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.